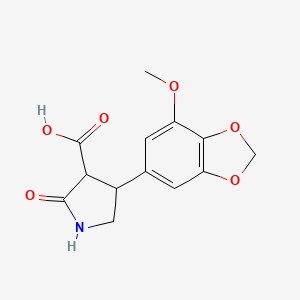
4-(7-Methoxy-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-OXOPYRROLIDINE-3-CARBOXYLIC ACID is a complex organic compound known for its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-OXOPYRROLIDINE-3-CARBOXYLIC ACID typically involves multiple steps, starting from simpler organic molecules. One common approach is to first synthesize the benzodioxole ring, followed by the introduction of the pyrrolidine ring through a series of condensation and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques helps maintain consistent quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-OXOPYRROLIDINE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to new compounds with altered properties.
Substitution: The benzodioxole ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-OXOPYRROLIDINE-3-CARBOXYLIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-OXOPYRROLIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 3-(6-hydroxy-7-methoxy-2H-1,3-benzodioxol-5-yl)propanoic acid
- (7-Methoxy-1,3-benzodioxol-5-yl)methanol
Uniqueness
4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-OXOPYRROLIDINE-3-CARBOXYLIC ACID stands out due to its unique combination of a benzodioxole ring and a pyrrolidine ring. This structural feature imparts distinct chemical reactivity and potential applications that are not commonly found in similar compounds. Its versatility in undergoing various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.
Properties
Molecular Formula |
C13H13NO6 |
|---|---|
Molecular Weight |
279.24 g/mol |
IUPAC Name |
4-(7-methoxy-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H13NO6/c1-18-8-2-6(3-9-11(8)20-5-19-9)7-4-14-12(15)10(7)13(16)17/h2-3,7,10H,4-5H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
KUIHYLLMOPUJSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C3CNC(=O)C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















